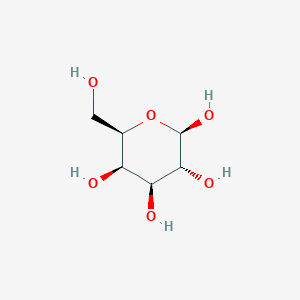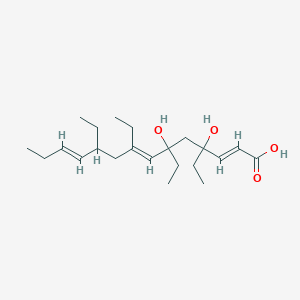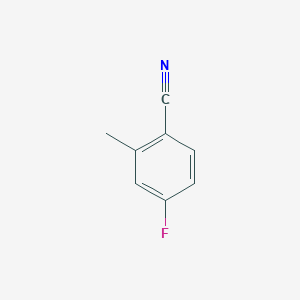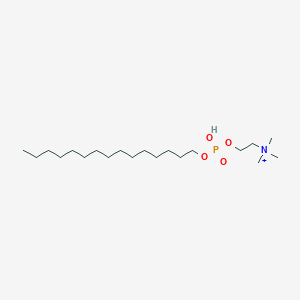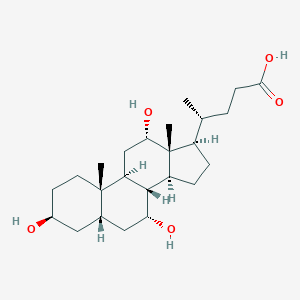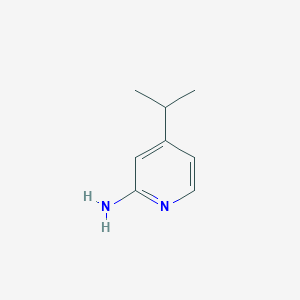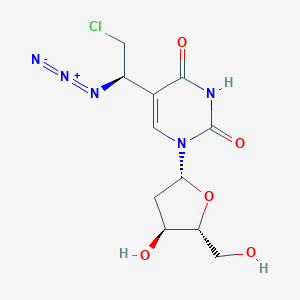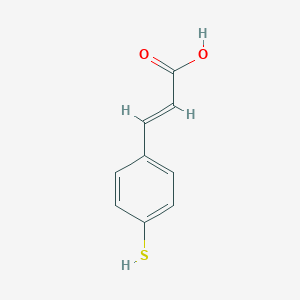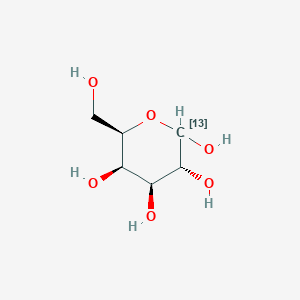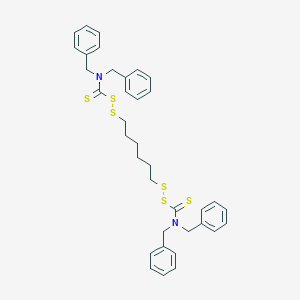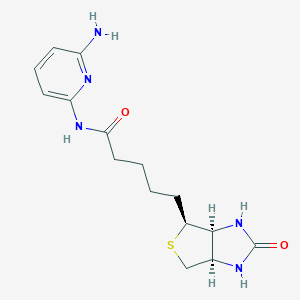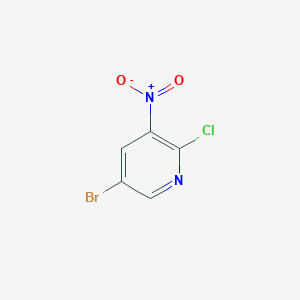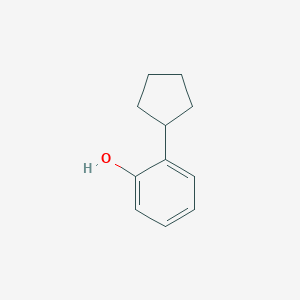
2-Cyclopentylphenol
Vue d'ensemble
Description
2-Cyclopentylphenol is a chemical compound that can be synthesized through the regioselective alkylation of phenol with cyclopentanol. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, such as the antihypertensive drug (S)-penbutolol . The compound's structure includes a phenolic moiety and a cyclopentyl group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 2-cyclopentylphenol has been achieved using Montmorillonite K10 clay as a catalyst for the alkylation of phenol with cyclopentanol . This method provides a regioselective approach to the compound, which is crucial for its subsequent applications in drug synthesis. Additionally, 2-cycloalkyl-4-chlorophenols, which are structurally related to 2-cyclopentylphenol, have been synthesized using perchloric acid as a catalyst, indicating the versatility of phenolic compounds in undergoing alkylation reactions .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-cyclopentylphenol, they do provide insights into the structures of related compounds. For instance, the crystal structure of a complex cyclopentene derivative has been characterized, revealing specific dihedral angles between phenyl groups and a central five-membered ring . This information can be extrapolated to understand the spatial arrangement in 2-cyclopentylphenol, which likely features a similar orientation between the phenol and cyclopentyl groups.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds is highlighted in several studies. For example, the intramolecular cyclization of 2-allylphenols with palladium salts leads to the formation of benzofurans . Although this reaction does not directly involve 2-cyclopentylphenol, it demonstrates the potential for phenolic compounds to undergo cyclization reactions. Additionally, the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides and the cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes further illustrate the diverse reactivity of phenolic derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyclopentylphenol can be inferred from the properties of similar compounds. For instance, the photophysical properties of benzo[b]phosphole oxides, which are related to phenolic compounds, show intense blue-green fluorescence . The formation of cyclopentadienic acid from the irradiation of 2-chlorophenol in aqueous solution suggests that phenolic compounds can undergo significant transformations under specific conditions, which may affect their physical properties. Moreover, the synthesis of enantiomerically enriched cyclopenta[b]benzofurans from 2,4-dimethylphenol indicates that phenolic compounds can be used to obtain optically active products with high enantiomeric excess .
Applications De Recherche Scientifique
Synthesis of Cyclopenta[c]chromenes
2-Cyclopentylphenol has been utilized in the synthesis of cyclopenta[c]chromenes, a class of organic compounds. A study by Wang, Luo, Zhu, and Wu (2012) explored a palladium-catalyzed tandem reaction of 2-alkynylphenol with 2-alkynylvinyl bromide, which efficiently produces cyclopenta[c]chromenes. This process involves forming three bonds and is centered around a double insertion of triple bonds (Wang, Luo, Zhu, & Wu, 2012).
Genotoxic Effects
The cytogenetic and genotoxic effects of related compounds like 2-chlorophenol have been studied. Küçük and Liman (2018) investigated the genotoxic effects of 2-chlorophenol on root meristem cells of Allium cepa, highlighting the compound's impact on mitotic index, chromosomal abnormalities, and DNA damage (Küçük & Liman, 2018).
Antifungal and Antibacterial Properties
2-Allylphenol, a compound structurally similar to 2-cyclopentylphenol, has shown potential in antifungal and antibacterial applications. Qu et al. (2017) synthesized derivatives of 2-allylphenol and found them effective against several plant pathogens, indicating potential for agricultural applications (Qu, Gao, Li, Hao, & Ji, 2017).
Antioxidant Properties
2-AP, a synthetic phenylpropanoid related to 2-cyclopentylphenol, has been studied for its antioxidant properties. Neto et al. (2019) investigated 2-AP's ability to sequester superoxide radicals and found significant antioxidant activity, suggesting potential therapeutic applications (Neto et al., 2019).
Propofol Derivatives
Studies on derivatives of propofol, such as 2,6-diisopropylphenol, have been conducted to understand their anesthetic properties and potential improvements. Feng, Kaye, Kaye, Belani, and Urman (2017) explored novel propofol derivatives, aiming to overcome limitations in existing formulations (Feng, Kaye, Kaye, Belani, & Urman, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKSKQMOBLXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164875 | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylphenol | |
CAS RN |
1518-84-9 | |
| Record name | 2-Cyclopentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8GB7MQJ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
